molecular formula C29H25ClP+ B11947989 1-Naphthylmethyltriphenylphosphonium chloride

1-Naphthylmethyltriphenylphosphonium chloride

Cat. No.: B11947989
M. Wt: 439.9 g/mol
InChI Key: MOYSMPXSEXYEJV-UHFFFAOYSA-N
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Description

1-Naphthylmethyltriphenylphosphonium chloride is a chemical compound with the molecular formula C29H24ClP and a molecular weight of 438.93 g/mol . It is a phosphonium salt that features a naphthylmethyl group attached to a triphenylphosphonium moiety. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from aldehydes and ketones.

Preparation Methods

1-Naphthylmethyltriphenylphosphonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with 1-naphthylmethyl chloride in the presence of a base such as potassium tert-butylate . The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) at low temperatures (0°C) to prevent side reactions. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

1-Naphthylmethyltriphenylphosphonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It participates in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

    Wittig Reaction: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Wittig reaction, the major product is an alkene.

Scientific Research Applications

1-Naphthylmethyltriphenylphosphonium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-naphthylmethyltriphenylphosphonium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

1-Naphthylmethyltriphenylphosphonium chloride can be compared with other phosphonium salts such as:

  • Benzyltriphenylphosphonium chloride
  • Methyltriphenylphosphonium chloride
  • Phenylmethyltriphenylphosphonium chloride

These compounds share similar structures and reactivity but differ in the substituents attached to the phosphonium moiety. The presence of the naphthyl group in this compound imparts unique electronic and steric properties, making it particularly useful in specific synthetic applications .

Properties

Molecular Formula

C29H25ClP+

Molecular Weight

439.9 g/mol

IUPAC Name

naphthalen-1-ylmethyl(triphenyl)phosphanium;hydrochloride

InChI

InChI=1S/C29H24P.ClH/c1-4-16-26(17-5-1)30(27-18-6-2-7-19-27,28-20-8-3-9-21-28)23-25-15-12-14-24-13-10-11-22-29(24)25;/h1-22H,23H2;1H/q+1;

InChI Key

MOYSMPXSEXYEJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.Cl

Origin of Product

United States

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